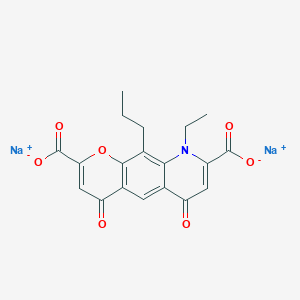

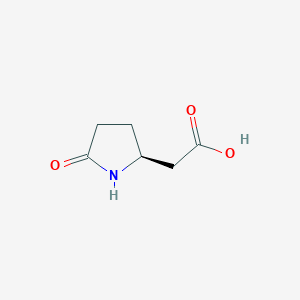

6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone

Descripción general

Descripción

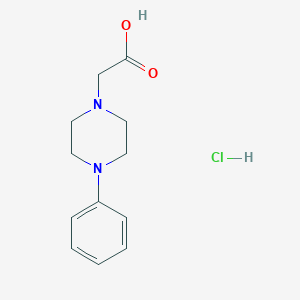

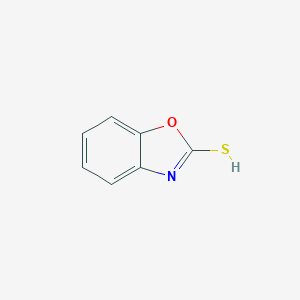

FK-664 es un fármaco de molécula pequeña desarrollado por Astellas Pharma, Inc. Es conocido por sus potentes propiedades cardiotónicas y vasodilatadoras, lo que lo convierte en un candidato prometedor para el tratamiento de la insuficiencia cardíaca. El compuesto tiene una fórmula molecular de C24H29N3O3 y se clasifica como un inhibidor de la leucotrieno .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de FK-664 involucra múltiples pasos, comenzando con la preparación de la estructura central de pirimidinona. El intermedio clave, (E)-6-(3,4-dimetoxi fenil)-1-etil-4-mesitilimino-3-metil-3,4-dihidro-2(1H)-pirimidinona, se sintetiza mediante una serie de reacciones de condensación y ciclización. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, como metanol y diclorometano, y catalizadores como el ácido p-toluensulfónico .

Métodos de Producción Industrial

La producción industrial de FK-664 sigue una ruta sintética similar, pero se optimiza para la fabricación a gran escala. Esto involucra el uso de reactores de alto rendimiento y procesos de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

FK-664 se somete a varias reacciones químicas, que incluyen:

Oxidación: FK-664 puede oxidarse para formar los óxidos correspondientes.

Reducción: El compuesto puede reducirse a sus formas reducidas correspondientes.

Sustitución: FK-664 puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de FK-664 puede producir óxidos, mientras que la reducción puede producir derivados reducidos .

Aplicaciones Científicas De Investigación

Química: FK-664 se utiliza como un compuesto modelo en estudios de agentes cardiotónicos y vasodilatadores.

Biología: El compuesto se investiga por sus efectos sobre la función cardiovascular y los vasos de capacitancia sistémica.

Medicina: FK-664 muestra promesa como tratamiento para la insuficiencia cardíaca debido a sus propiedades inotrópicas positivas y vasodilatadoras.

Industria: La estructura química única del compuesto lo convierte en un valioso candidato para el desarrollo de nuevos fármacos cardiovasculares

Mecanismo De Acción

FK-664 ejerce sus efectos a través de múltiples mecanismos:

Efecto Cardiotónico: FK-664 aumenta la fuerza contráctil del músculo cardíaco, mejorando el gasto cardíaco.

Vasodilatación: El compuesto dilata los vasos de capacitancia sistémica, reduciendo la precarga y la resistencia periférica total.

Inhibición de la Leucotrieno: FK-664 inhibe las vías de la leucotrieno, que juegan un papel en la inflamación y la función cardiovascular

Comparación Con Compuestos Similares

FK-664 es único entre los agentes cardiotónicos debido a su doble acción como cardiotónico y vasodilatador. Los compuestos similares incluyen:

Enoximona: Otro agente cardiotónico, pero FK-664 tiene una mayor potencia.

Milrinona: Un agente cardiotónico con propiedades vasodilatadoras similares, pero FK-664 muestra una reducción más significativa en la presión circulatoria media.

Nifedipina: Un bloqueador de los canales de calcio con propiedades vasodilatadoras, pero FK-664 tiene efectos cardiotónicos adicionales .

Propiedades

IUPAC Name |

6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGHXRNCHYRYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94936-90-0 | |

| Record name | FK 664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

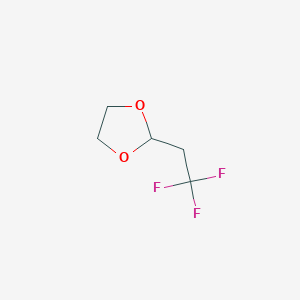

![(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50517.png)

![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)